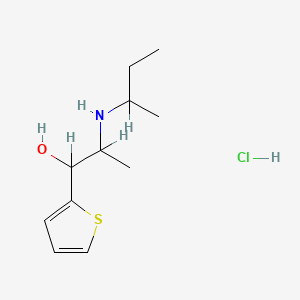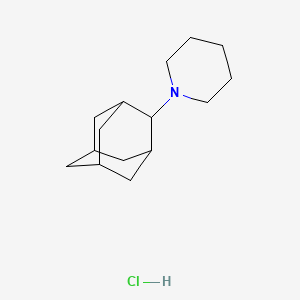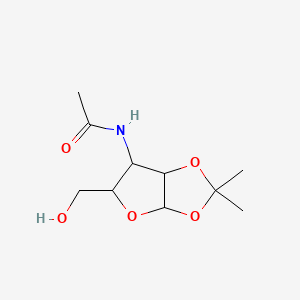
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a deoxy sugar moiety, and an isopropylidene-protected pentofuranose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Pentofuranose Ring: The pentofuranose ring is protected using isopropylidene to form 1,2-O-(1-methylethylidene)pentofuranose.
Introduction of the Acetylamino Group: The protected pentofuranose is then subjected to acetylation and amination reactions to introduce the acetylamino group at the 3-position.
Deoxygenation: The final step involves the deoxygenation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The deoxy sugar moiety may also play a role in its biological activity by interacting with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)hexofuranose: Similar structure but with a hexofuranose ring.
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)tetraofuranose: Similar structure but with a tetraofuranose ring.
Uniqueness
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
29881-53-6 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-[5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-5(13)11-7-6(4-12)14-9-8(7)15-10(2,3)16-9/h6-9,12H,4H2,1-3H3,(H,11,13) |
Clé InChI |
NGDMCQAAEDAQDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(OC2C1OC(O2)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


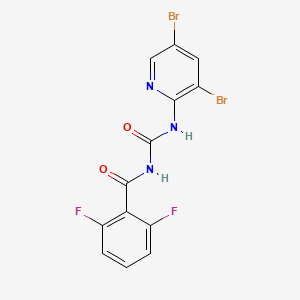
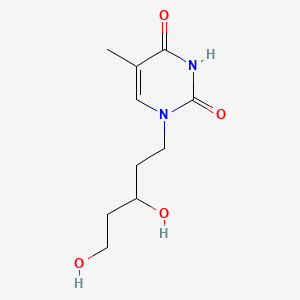

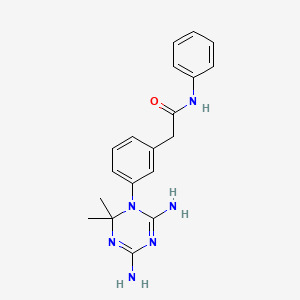

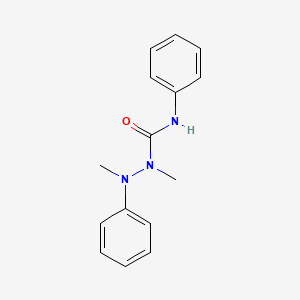
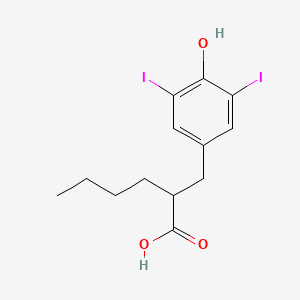

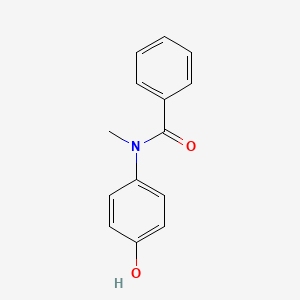
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
